N-cyclohexyloxolane-2-carboxamide
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Overview
Description
N-cyclohexyloxolane-2-carboxamide is a chemical compound that belongs to the class of oxolane carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyloxolane-2-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic. Catalytic amidation often uses reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to facilitate the reaction . Non-catalytic amidation can also be employed, where carboxylic acids are directly reacted with amines under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound can involve the reaction of cyclohexanone with urea under controlled pH conditions. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-cyclohexyloxolane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis.
Industry: It is used in the production of herbicides and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyloxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyloxolane-2-carboxamide include other oxolane carboxamides and indole-2-carboxamides . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its unique combination of a cyclohexyl group and an oxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-cyclohexyloxolane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLNXLOCXAKJRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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